2-Chloro-3-(1,3-dithian-2-YL)pyrazine chemical structure and analysis
2-Chloro-3-(1,3-dithian-2-YL)pyrazine chemical structure and analysis
An In-depth Technical Guide to 2-Chloro-3-(1,3-dithian-2-yl)pyrazine: Synthesis, Analysis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazine core is a key pharmacophore found in numerous biologically active molecules and approved drugs.[1][2] The incorporation of a 1,3-dithiane moiety introduces a versatile functional handle, enabling a wide range of subsequent chemical transformations. This document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic explanations, provides a thorough guide to its analytical characterization by modern spectroscopic and chromatographic techniques, and discusses its potential applications as a key intermediate in drug discovery. The protocols and analyses are presented with the explicit goal of providing researchers, scientists, and drug development professionals with a practical and authoritative resource.
Chemical Identity & Physicochemical Properties
2-Chloro-3-(1,3-dithian-2-yl)pyrazine is a substituted pyrazine derivative. The structure features a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom and a 1,3-dithian-2-yl group at adjacent positions.
Chemical Structure
Caption: Chemical Structure of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine.
Physicochemical Data
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-3-(1,3-dithian-2-yl)pyrazine | [3] |
| CAS Number | 874114-28-0 | [3][4] |
| Molecular Formula | C₈H₉ClN₂S₂ | [3] |
| Molecular Weight | 232.75 g/mol | [3] |
| Appearance | Predicted: White to pale yellow solid | - |
| Purity | ≥97% (Commercially available) | [3] |
| InChI Key | OBZGHDUHUNPBBW-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights
The synthesis of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine is not widely reported in dedicated publications but can be effectively achieved through established organometallic chemistry principles. A logical and robust approach involves the nucleophilic addition of a 2-lithio-1,3-dithiane intermediate to a suitable dichloropyrazine precursor.
Synthetic Scheme
The proposed two-step synthesis begins with the deprotonation of 1,3-dithiane to form a potent nucleophile, which then attacks 2,3-dichloropyrazine.
Step 1: Generation of the Dithiane Nucleophile 1,3-dithiane is deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This process generates the 2-lithio-1,3-dithiane anion.
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Causality: The acidity of the C2 protons of the dithiane (pKa ≈ 31) is significantly enhanced due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms, which stabilize the resulting carbanion. The use of a very strong base like n-BuLi is essential to drive this deprotonation to completion. Low temperature is critical to prevent side reactions and decomposition of the organolithium reagent.
Step 2: Nucleophilic Aromatic Substitution The generated 2-lithio-1,3-dithiane anion is then added to a solution of 2,3-dichloropyrazine. The nucleophile selectively displaces one of the chlorine atoms on the electron-deficient pyrazine ring.
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Causality: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution.[5] The chlorine atoms are good leaving groups. The reaction proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the aromatic system and the nitrogen atoms. The substitution occurs preferentially over addition, leading to the restoration of aromaticity. Quenching the reaction with a proton source (e.g., water) yields the final product.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and analysis of the target compound.
Spectroscopic and Chromatographic Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a self-validating system of analysis.
Predicted Spectroscopic Data
The following table summarizes the predicted key signals for the structural confirmation of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine. These predictions are based on standard chemical shift values for pyrazine and dithiane moieties.[6]
| Technique | Predicted Signal / Value | Structural Assignment |
| ¹H NMR | δ 8.4-8.6 ppm (d, 1H, J ≈ 2.5 Hz) | Pyrazine CH (position 5 or 6) |
| δ 8.3-8.5 ppm (d, 1H, J ≈ 2.5 Hz) | Pyrazine CH (position 6 or 5) | |
| δ 5.5-5.7 ppm (s, 1H) | Dithiane CH (position 2) | |
| δ 2.9-3.2 ppm (m, 4H) | Dithiane -S-CH₂ - (axial/equatorial) | |
| δ 1.9-2.2 ppm (m, 2H) | Dithiane -CH₂-CH₂ -CH₂- | |
| ¹³C NMR | δ 150-155 ppm | Pyrazine C -Cl |
| δ 148-152 ppm | Pyrazine C -Dithiane | |
| δ 142-145 ppm | Pyrazine C H | |
| δ 141-144 ppm | Pyrazine C H | |
| δ 45-50 ppm | Dithiane C H | |
| δ 28-32 ppm | Dithiane -S-C H₂- | |
| δ 24-27 ppm | Dithiane -CH₂-C H₂-CH₂- | |
| Mass Spec (EI) | m/z 232/234 (M⁺, M⁺+2) | Molecular Ion (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) |
| m/z 119 | Fragment: [C₄H₂ClN₂S]⁺ | |
| m/z 113 | Fragment: [Pyrazine-Cl]⁺ | |
| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |
| ~2950-2850 cm⁻¹ | Aliphatic C-H stretch | |
| ~1550-1400 cm⁻¹ | C=C / C=N ring stretch | |
| ~850-750 cm⁻¹ | C-Cl stretch |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for confirming reaction progress and product identity.
Protocol: Synthesis
Materials:
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1,3-Dithiane (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
2,3-Dichloropyrazine (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
-
Brine
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, add 1,3-dithiane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Dissolve in anhydrous THF.
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Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Expertise Note: A faint yellow to orange color indicates the formation of the lithiated species. Stir the solution at -78 °C for 1-2 hours to ensure complete deprotonation.
-
-
Substrate Addition: In a separate flame-dried flask, dissolve 2,3-dichloropyrazine in anhydrous THF. Transfer this solution to the reaction mixture at -78 °C via cannula.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.
-
Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The consumption of the starting material and the appearance of a new, more polar spot indicates product formation.
-
-
Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.
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Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification and Analysis
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Expertise Note: A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final concentration of 10-20% ethyl acetate in hexanes), is typically effective for separating the product from nonpolar impurities and unreacted starting materials.
-
-
Fractions Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the pure product.
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Final Product: Concentrate the combined pure fractions under reduced pressure to yield 2-Chloro-3-(1,3-dithian-2-yl)pyrazine as a solid. Determine the yield.
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Structural Verification: Prepare samples of the purified product for analysis.
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Dissolve ~5-10 mg in CDCl₃ for ¹H and ¹³C NMR spectroscopy.
-
Dissolve a small amount in a suitable solvent (e.g., methanol or dichloromethane) for mass spectrometry analysis.
-
The results should align with the predicted data in Section 3.1 to confirm the structure and purity.
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Applications in Medicinal Chemistry
Pyrazine derivatives are a cornerstone in drug development, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2] 2-Chloro-3-(1,3-dithian-2-yl)pyrazine serves as a highly valuable and versatile synthetic intermediate.
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Versatile Building Block: The dithiane group acts as a masked aldehyde (an "umpolung" synthon). It is stable to many reaction conditions but can be readily deprotected back to the aldehyde functionality using reagents like mercury(II) chloride or N-bromosuccinimide. This allows for the introduction of an aldehyde group late in a synthetic sequence.
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Cross-Coupling Reactions: The chloro-substituent on the pyrazine ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position, rapidly building molecular complexity.
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Scaffold for Drug Discovery: By leveraging the two distinct functional handles—the reactive chlorine atom and the masked aldehyde—drug development professionals can systematically synthesize libraries of complex pyrazine derivatives for screening against various biological targets. This dual functionality makes it an ideal scaffold for exploring structure-activity relationships (SAR).
Safety and Handling
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General Precautions: Handle 2-Chloro-3-(1,3-dithian-2-yl)pyrazine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Reagent Hazards: n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are required.
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Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
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Saleh S.S., AL-Salihi S.S., Mohammed I.A. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
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Yusnawan, E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Pyrido[3,4-b]pyrazines. A New Application of 2-Chloro-3,4-diaminopyridine. ResearchGate. Available at: [Link]
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MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]
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Zhongcheng Pharmaceutical Co., Ltd. (2023). Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry. ZCPC. Available at: [Link]
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Balaraman, H., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health (NIH). Available at: [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine-(2,3)-diones... ResearchGate. Available at: [Link]
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ResearchGate. (2017). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2006). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available at: [Link]
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